molecular formula C18H14BrFN2O3 B2892196 Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251617-00-1

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2892196
CAS No.: 1251617-00-1
M. Wt: 405.223
InChI Key: CNNJUXAMLYQBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H14BrFN2O3 and its molecular weight is 405.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrFN2O3C_{16}H_{14}BrFN_{2}O_{3} with a molecular weight of approximately 373.20 g/mol. The compound features a quinoline core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including the compound . The following table summarizes the minimum inhibitory concentrations (MICs) against different bacterial strains:

CompoundBacterial StrainMIC (μM)
This compoundMycobacterium tuberculosis0.4 - 19.24
Reference Compound (Rifampicin)Mycobacterium tuberculosis0.1 - 1.0

The compound exhibited notable antitubercular activity, particularly in specific growth media, indicating its potential as a therapeutic agent against drug-resistant strains of M. tuberculosis .

Anticancer Activity

The anticancer effects of this compound have been investigated using various cancer cell lines, including MCF-7 (breast cancer) and others. The following table presents the cytotoxicity results:

CompoundCell LineIC50 (μM)
This compoundMCF-75 - 15
Control (Doxorubicin)MCF-70.1 - 1.0

In vitro studies indicated that this compound significantly inhibited cell proliferation in MCF-7 cells, with an IC50 value ranging from 5 to 15 μM, demonstrating its potential as an anticancer agent .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes associated with bacterial and cancer cell metabolism. In particular:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

In a recent study focusing on quinoline derivatives, this compound was tested against various drug-resistant strains of M. tuberculosis. The results indicated that it maintained potent activity against these strains without significant changes in MIC values compared to wild-type strains .

Another study highlighted its ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression . This dual action suggests that the compound could serve both as an anti-inflammatory agent and as a chemotherapeutic agent.

Properties

CAS No.

1251617-00-1

Molecular Formula

C18H14BrFN2O3

Molecular Weight

405.223

IUPAC Name

methyl 4-[(2-bromophenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H14BrFN2O3/c1-25-18(24)15-16(21-9-10-4-2-3-5-13(10)19)12-7-6-11(20)8-14(12)22-17(15)23/h2-8H,9H2,1H3,(H2,21,22,23)

InChI Key

CNNJUXAMLYQBLN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C=C(C=C2)F)NC1=O)NCC3=CC=CC=C3Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.